molecular formula C14H19N3O8S2 B217610 Sulfosuccinimidobiotin CAS No. 105248-43-9

Sulfosuccinimidobiotin

Cat. No. B217610
CAS RN: 105248-43-9
M. Wt: 421.5 g/mol
InChI Key: YCZTUBHUGXHSKE-UHFFFAOYSA-N
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Description

Sulfosuccinimidobiotin is a water-soluble form of biotin-NHS . It is used for the simple and efficient labeling of antibodies, proteins, and any other primary amine-containing molecules . It is particularly useful for specific labeling of cell surface proteins .


Synthesis Analysis

This compound is used to label antibodies, proteins, and other primary amine-containing molecules . The labeling process involves the reaction of NHS-activated biotins with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds . Proteins, including antibodies, generally have several primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide that are available as targets for labeling with NHS-activated biotin reagents .


Molecular Structure Analysis

The molecular weight of this compound is 443.43 . It has a spacer arm length of 13.5Å . The spacer arm consists of the native biotin valeric acid group only .


Physical And Chemical Properties Analysis

This compound is an off-white solid . It is soluble in DMSO (10 mg/mL) and distilled water (4 mg/mL) . It is stored at 2-8°C .

Scientific Research Applications

1. Cell Surface Protein Labeling in Plants

Sulfosuccinimidobiotin is used to label proteins associated with the plasma membrane and cell wall in plants, such as in carrot suspension cells. This compound covalently modifies proteins, allowing their detection after SDS-PAGE. The labeling reaction depends on specific conditions like using a phosphate buffer at pH 8.0 and adding this compound directly to resuspended cells. This method has been shown to effectively detect biotinylated cell surface proteins, confirming the specificity of this compound for cell surface labeling (Grimes, 1991).

2. Probing Conformational Changes in Proteins

This compound derivatives bind covalently to lysine residues in proteins. This property is utilized to probe conformational changes in proteins, as the accessibility of the biotin derivative to specific lysine residues depends on the overall conformation of the protein. This method has been applied in studying bovine serum albumin and the human band 3 anion exchanger of erythrocytes, showing that differential biotinylation patterns can indicate conformational changes in these proteins (Azim-Zadeh et al., 2007).

3. Labeling Trypanosoma cruzi Cell Surface Proteins

This compound has been used for labeling surface proteins of Trypanosoma cruzi. This method preserves the biological function of labeled proteins and offers a safer and more efficient alternative to traditional labeling techniques. Biotinylated parasites maintained their infectivity, motility, and viability, making this method suitable for studying the parasite's biology and interaction with the host (Tambourgi et al., 1993).

4. Manufacturing Biotin-Labeled Red Blood Cells

This compound is used in the biotinylation of red blood cells (RBCs) in a closed-system, current good manufacturing practices-compliant procedure. The process is validated for investigational use, with products characterized for variability, sterility, endotoxin, hemolysis, total dose of cell-bound biotin, and stability. Biotinylated RBCs have applications in tracking the survival of transfused RBCs and understanding factors affecting RBC products (Donnenberg et al., 2019).

Mechanism of Action

Sulfosuccinimidobiotin enables the labeling of antibodies, proteins, and any other primary amine-containing molecules . It is particularly useful for specific labeling of cell surface proteins . As long as the cell remains intact, only primary amines exposed on the surface will be biotinylated .

Safety and Hazards

Sulfosuccinimidobiotin is harmful if swallowed or in contact with skin . It causes skin and eye irritation . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It should be stored in a well-ventilated place and kept container tightly closed . It is also moisture-sensitive and should be stored at -20°C with desiccant .

Future Directions

The high affinity interaction between biotin and streptavidin has been popularized in diverse methods such as generating cRNA (riboprobes) for in situ detection of low-quantity expressed mRNA, immunohistochemical analysis of proteins, and high-throughput screening of aptamer microarrays . This suggests that Sulfosuccinimidobiotin could have a wide range of applications in future research and development.

properties

IUPAC Name

2,5-dioxo-1-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyloxy]pyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O8S2/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZTUBHUGXHSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909396
Record name 1-{[5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105248-43-9
Record name Biotinyl-N-hydroxysulfosuccinimide ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105248439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{[5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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